molecular formula C23H29NO5 B14891391 N-Cbz-O3-tert-butyl-L-threonine benzyl ester

N-Cbz-O3-tert-butyl-L-threonine benzyl ester

Cat. No.: B14891391
M. Wt: 399.5 g/mol
InChI Key: LKKBIFVMIYWAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cbz-O3-tert-butyl-L-threonine benzyl ester is a compound that belongs to the class of N-Cbz-protected amino acids. It is a derivative of L-threonine, an essential amino acid, and is commonly used in organic synthesis and peptide chemistry. The compound is characterized by the presence of a benzyl ester group and a tert-butyl group, which provide stability and protect the amino acid during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O3-tert-butyl-L-threonine benzyl ester typically involves the protection of the amino and hydroxyl groups of L-threonineThe reaction conditions often involve the use of organic bases such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection strategies. The process is optimized for high yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O3-tert-butyl-L-threonine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .

Scientific Research Applications

N-Cbz-O3-tert-butyl-L-threonine benzyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cbz-O3-tert-butyl-L-threonine benzyl ester involves its role as a protected amino acid derivative. The protecting groups (Cbz and tert-butyl) prevent unwanted side reactions during synthesis, allowing for selective reactions at specific sites. The compound can be deprotected under specific conditions to release the free amino acid, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-O3-tert-butyl-L-threonine benzyl ester is unique due to the combination of Cbz and tert-butyl protecting groups, which provide enhanced stability and selectivity during synthesis. This makes it particularly useful in complex organic syntheses and peptide chemistry .

Properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-17(29-23(2,3)4)20(21(25)27-15-18-11-7-5-8-12-18)24-22(26)28-16-19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKBIFVMIYWAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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